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molecular formula C8H5F3O2 B1586021 2-Hydroxy-3-(trifluoromethyl)benzaldehyde CAS No. 336628-67-2

2-Hydroxy-3-(trifluoromethyl)benzaldehyde

Cat. No. B1586021
M. Wt: 190.12 g/mol
InChI Key: ZUNOXMJBNMKYOM-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

1-methoxymethoxy-2-trifluoromethylbenzene (64.13 g) was dissolved in tetrahydrofuran (500 mL), and a 2.77M n-butyllithium-n-hexane solution (123 mL) was added to the solution over 45 minutes under an argon gas flow at −70° C., and then the mixture was stirred for 1 hour. N,N-dimethylformamide (28.5 mL) was added, followed by stirring at room temperature for 30 minutes. 4N hydrochloric acid (310 mL) was added, followed by stirring at 60° C. for 19 hours. The organic solvent was distilled off under reduced pressure, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (59.16 g) as a yellow crystal.
Quantity
64.13 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
28.5 mL
Type
reactant
Reaction Step Three
Quantity
310 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([F:14])([F:13])[F:12].C([Li])CCC.CCCCCC.CN(C)[CH:28]=[O:29].Cl>O1CCCC1>[OH:4][C:5]1[C:6]([C:11]([F:12])([F:13])[F:14])=[CH:7][CH:8]=[CH:9][C:10]=1[CH:28]=[O:29] |f:1.2|

Inputs

Step One
Name
Quantity
64.13 g
Type
reactant
Smiles
COCOC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyllithium n-hexane
Quantity
123 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
28.5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
310 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 19 hours
Duration
19 h
DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 59.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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